molecular formula C11H17NO B14431982 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene CAS No. 82444-69-7

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene

Cat. No.: B14431982
CAS No.: 82444-69-7
M. Wt: 179.26 g/mol
InChI Key: OGICGWKSJIZLCW-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene typically involves the spirocyclization of appropriate precursors. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azaspiro compounds.

Scientific Research Applications

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1-methyl-1-azaspiro[4.4]non-6-ene
  • 1-Methyl-3-methylidene-1-azaspiro[4.4]non-6-ene

Uniqueness

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential interactions with biological targets compared to similar compounds .

Properties

CAS No.

82444-69-7

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

8-methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-8-ene

InChI

InChI=1S/C11H17NO/c1-9-6-11(12(2)8-9)5-4-10(7-11)13-3/h7H,1,4-6,8H2,2-3H3

InChI Key

OGICGWKSJIZLCW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C)CC12CCC(=C2)OC

Origin of Product

United States

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